molecular formula C11H12ClNO2 B3106038 N-(4-acetylphenyl)-2-chloropropanamide CAS No. 156369-45-8

N-(4-acetylphenyl)-2-chloropropanamide

Cat. No. B3106038
CAS RN: 156369-45-8
M. Wt: 225.67 g/mol
InChI Key: WDVDOXHJSQAQHL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloropropanamide, also known as ACPC, is an important synthetic compound used in a variety of laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds and can be used in a variety of scientific research applications. ACPC has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, and has been used in the development of new drugs. ACPC has also been used in the synthesis of new materials and has been used in the development of new drugs. ACPC has been used as a catalyst in organic synthesis and as a reagent in medicinal chemistry.

Scientific Research Applications

Anti-Inflammatory Activities

“N-(4-acetylphenyl)-2-chloropropanamide” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

TNF-α-Inhibitory Activity

Research has shown that several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas, which are related to “N-(4-acetylphenyl)-2-chloropropanamide”, have potent inhibitory effects against the LPS-activated TNF-α generation . This suggests that “N-(4-acetylphenyl)-2-chloropropanamide” may also have similar TNF-α-inhibitory activity.

Synthesis of Amide Chalcone

“N-(4-acetylphenyl)-2-chloropropanamide” can be synthesized in a two-step reaction involving the reaction of quinoline-3-carboxylic acid and thionyl chloride (SOCl2), followed by the addition of 4-aminoacetophenone . This synthesis process is important in the production of amide chalcone .

Pharmacological Activities of Chalcones

The synthesized amide chalcone from “N-(4-acetylphenyl)-2-chloropropanamide” belongs to the class of polyphenolic compounds known as chalcones . Chalcones possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Synthesis of Quinoline Derivatives

“N-(4-acetylphenyl)-2-chloropropanamide” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological activity, depending on the nature and position of the substituents . They have reported antimalarial, antitumor, antibacterial, and anti-oxidant properties .

Application in Suzuki Cross-Coupling Reaction

“N-(4-acetylphenyl)-2-chloropropanamide” derivatives have been applied as a pre-catalyst in the Suzuki cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a key process in organic chemistry .

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-9(4-6-10)8(2)14/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVDOXHJSQAQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283761
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-chloropropanamide

CAS RN

156369-45-8
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156369-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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